

ATTO 465 Maleimide: A Comprehensive Technical Guide to its Spectral Properties

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Compound of Interest

Compound Name: ATTO 465 maleimid

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This in-depth technical guide provides a detailed overview of the core spectral properties of **ATTO 465 maleimide**, a fluorescent probe widely utilized in life sciences for labeling proteins and other thiol-containing molecules. This document outlines its key spectral characteristics, provides a general protocol for protein labeling, and illustrates the underlying chemical reaction and experimental workflow.

Core Spectral Properties of ATTO 465 Maleimide

ATTO 465 is a fluorescent label derived from acriflavine, known for its strong absorption, high fluorescence quantum yield, and excellent thermal and photostability.^{[1][2][3]} In aqueous solutions, it exhibits a notably large Stokes shift of approximately 55 nm.^{[1][3]} The maleimide derivative is specifically designed for covalent attachment to sulfhydryl groups, such as those found in cysteine residues of proteins.

The key spectral properties of ATTO 465 are summarized in the table below. It is important to note that while some variations exist between different suppliers and measurement conditions, the core characteristics remain consistent.

Spectral Property	Value	Units	Measurement Conditions
Absorption Maximum (λ_{abs})	453	nm	Aqueous Solution/PBS
Emission Maximum (λ_{em})	506, 508	nm	Aqueous Solution/PBS
Molar Extinction Coefficient (ϵ_{max})	7.5×10^4	M-1cm-1	Aqueous Solution
Fluorescence Quantum Yield (η_{fl})	70 - 75	%	Aqueous Solution
Fluorescence Lifetime (τ_{fl})	5.0	ns	Aqueous Solution
Correction Factor (CF260)	1.09, 1.12	-	-
Correction Factor (CF280)	0.48, 0.54	-	-

Correction factors are used to determine the degree of labeling for dye-DNA (CF260) and dye-protein (CF280) conjugates.[\[4\]](#)

Experimental Protocols

While detailed, proprietary experimental protocols for the determination of quantum yield and fluorescence lifetime by the manufacturer are not publicly available, this section outlines a general and widely accepted protocol for labeling proteins with **ATTO 465 maleimide**. The subsequent section describes the general principles for measuring key spectral properties.

General Protocol for Protein Labeling with ATTO 465 Maleimide

This protocol is a general guideline for the covalent labeling of proteins via their thiol groups.

Materials:

- Protein of interest containing free thiol groups.
- **ATTO 465 maleimide**.
- Reaction Buffer: Phosphate-buffered saline (PBS) or other suitable buffer at pH 7.0-7.5 (e.g., 10-100 mM phosphate, Tris, HEPES).[2]
- Reducing agent (optional): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).[2]
- Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) to dissolve the dye.[5]
- Purification column (e.g., gel filtration) to separate the labeled protein from unreacted dye.

Procedure:

- Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 50–100 μ M.[2]
- Reduction of Disulfide Bonds (Optional): If the protein's cysteine residues are involved in disulfide bonds, a reduction step is necessary.
 - Add a 10-fold molar excess of a reducing agent like DTT or TCEP.[2]
 - If DTT is used, it must be removed by dialysis or gel filtration before adding the maleimide dye, as it contains a free thiol group. TCEP does not require removal.[2]
 - To prevent re-oxidation of thiols, it is advisable to perform the labeling in an oxygen-free environment, for instance, by deoxygenating buffers and working under an inert atmosphere.[2]
- Dye Preparation: Immediately before use, prepare a stock solution of **ATTO 465 maleimide** in anhydrous DMF or DMSO.[5]
- Labeling Reaction:
 - Add a 1.3-fold molar excess of the reactive dye solution to the protein solution per sulfhydryl group.[6] Note that the optimal dye-to-protein ratio may need to be determined

empirically.

- Incubate the reaction mixture for 2 hours at room temperature, protected from light.^[6]
- Purification: Separate the labeled protein from the unreacted dye and any byproducts using a gel filtration column or dialysis. The first colored band to elute is typically the labeled protein.

Principles of Spectral Property Measurement

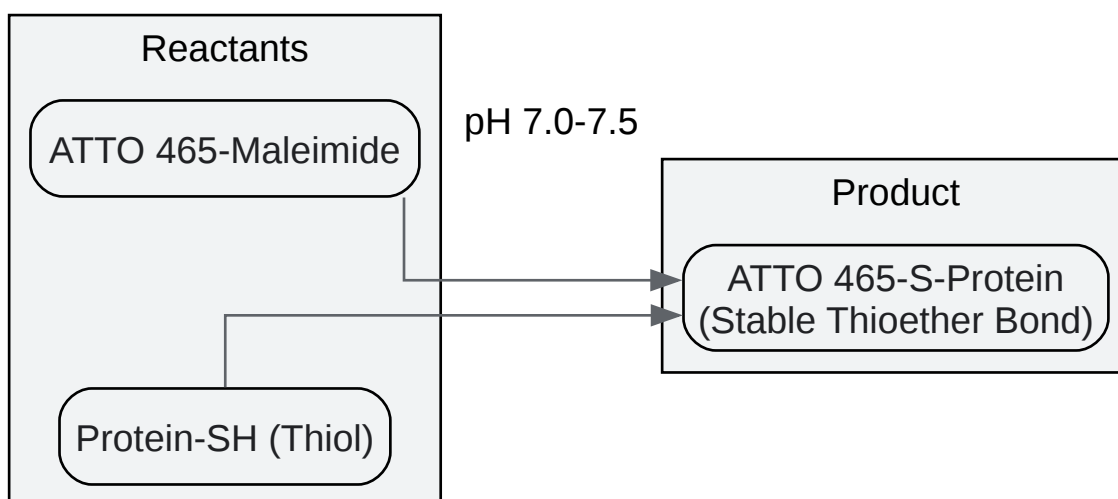
The following are the general principles behind the determination of the key spectral properties of fluorescent dyes like ATTO 465.

- Absorption and Emission Spectra: These are measured using a spectrophotometer and a spectrofluorometer, respectively. The dye is dissolved in a specific solvent (e.g., PBS), and the absorbance is measured across a range of wavelengths to find the maximum. For the emission spectrum, the dye is excited at its absorption maximum, and the emitted light is collected and analyzed to determine the wavelength of maximum emission.
- Molar Extinction Coefficient: This is determined using the Beer-Lambert law ($A = \epsilon cl$), where A is the absorbance at the absorption maximum, c is the molar concentration of the dye, and l is the path length of the cuvette. By measuring the absorbance of a solution of known concentration, the extinction coefficient can be calculated.
- Fluorescence Quantum Yield: This is a measure of the efficiency of the fluorescence process. It is typically determined by a comparative method, using a well-characterized fluorescent standard with a known quantum yield and similar absorption and emission properties. The integrated fluorescence intensities and absorbances of the sample and the standard are compared to calculate the quantum yield of the sample.
- Fluorescence Lifetime: This is the average time the molecule spends in the excited state before returning to the ground state by emitting a photon. It is commonly measured using Time-Correlated Single Photon Counting (TCSPC). The sample is excited by a pulsed light source, and the time delay between the excitation pulse and the detection of the emitted photon is measured repeatedly to build up a decay curve, from which the lifetime can be calculated.

Visualizations

Reaction of ATTO 465 Maleimide with a Thiol Group

The following diagram illustrates the chemical reaction between the maleimide group of ATTO 465 and a thiol group (e.g., from a cysteine residue in a protein), forming a stable thioether bond.

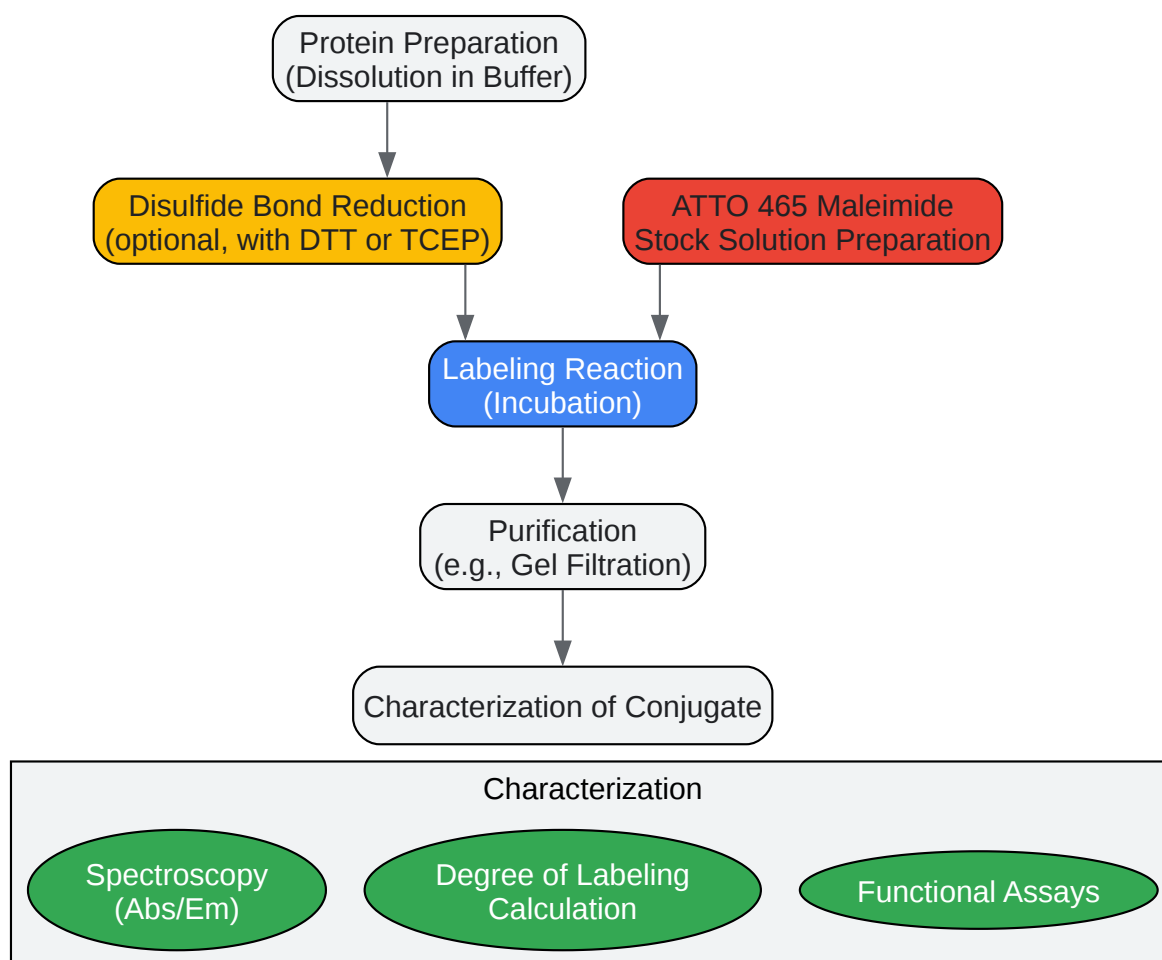


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Caption: Covalent labeling reaction of **ATTO 465 maleimide** with a protein thiol group.

Experimental Workflow for Protein Labeling and Characterization

The diagram below outlines the typical workflow for labeling a protein with **ATTO 465 maleimide** and subsequently characterizing the conjugate.



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Caption: Workflow for protein labeling with **ATTO 465 maleimide** and subsequent analysis.

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